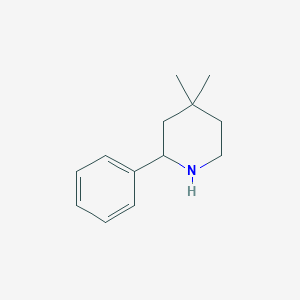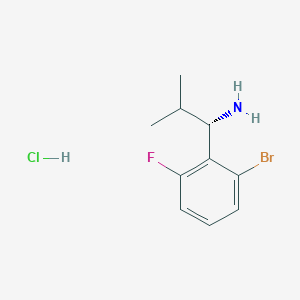
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-6-fluorophenylacetic acid.
Formation of Intermediate: The acid is then converted to the corresponding amide or ester, which is subsequently reduced to the amine.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: Finally, the (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of halogenated amines on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
2-Bromo-6-fluorophenylacetic acid: A precursor in the synthesis of the target compound.
2-Bromo-6-fluorophenylboronic acid: Another halogenated phenyl compound with different reactivity.
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H14BrClFN |
|---|---|
Peso molecular |
282.58 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
AYMITBHZQBVPEM-PPHPATTJSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canónico |
CC(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


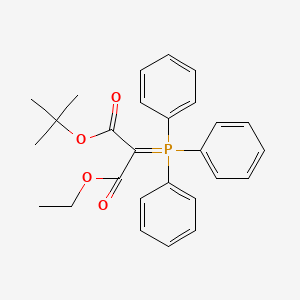

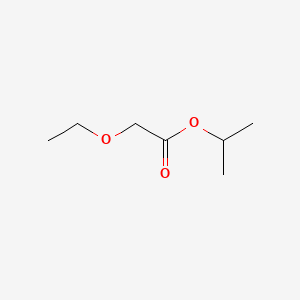






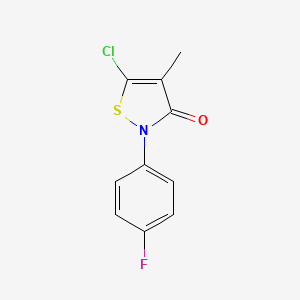
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
